molecular formula C6H7FN2O B15334250 (4-Amino-6-fluoropyridin-3-yl)methanol

(4-Amino-6-fluoropyridin-3-yl)methanol

Cat. No.: B15334250
M. Wt: 142.13 g/mol
InChI Key: ZCLKIVMWOGOOML-UHFFFAOYSA-N
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Description

(4-Amino-6-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-fluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) under specific conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-6-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(4-Amino-6-fluoropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: (4-Amino-6-fluoropyridin-3-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-6-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

ZCLKIVMWOGOOML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CO)N

Origin of Product

United States

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